Rubradirin B

Ansamycin antibiotic Structure-activity relationship Nitrosugar glycosylation

Rubradirin B (CAS 68833-11-4) is a naturally occurring ansamycin antibiotic isolated from the rubradirin complex produced by Streptomyces achromogenes var. rubradiris NRRL 3061.

Molecular Formula C40H33N3O15
Molecular Weight 795.7 g/mol
Cat. No. B14759998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubradirin B
Molecular FormulaC40H33N3O15
Molecular Weight795.7 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)O)O)C)C)O)C
InChIInChI=1S/C40H33N3O15/c1-14-10-16(3)34(33(50)36(51)40(4)13-41-26-31(48)19-11-15(2)29(46)24(28(14)45)23(19)32(49)35(26)58-40)57-38(53)25-21(44)9-8-20(42-25)37(52)43-27-30(47)18-7-6-17(55-5)12-22(18)56-39(27)54/h6-12,16,33-34,41,44,46-47,50H,13H2,1-5H3,(H,43,52)/b14-10-/t16-,33-,34+,40-/m0/s1
InChIKeyZSKMTRIUAGAHRS-AHUYQPNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubradirin B Procurement Guide: Differentiated Ansamycin Antibiotic for Ribosomal Inhibition Research


Rubradirin B (CAS 68833-11-4) is a naturally occurring ansamycin antibiotic isolated from the rubradirin complex produced by Streptomyces achromogenes var. rubradiris NRRL 3061 [1]. With the molecular formula C₄₀H₃₃N₃O₁₅ and a molecular weight of 795.71 Da, it is structurally distinguished from the principal complex member rubradirin (C₄₈H₄₆N₄O₂₀, ~998.9 Da) by the absence of the C-nitro sugar L-rubranitrose [2]. Rubradirin B belongs to a rare class of antibiotics that incorporate both an aminocoumarin moiety (shared with novobiocin) and an ansamacrolide scaffold (shared with rifamycins), yet its biological mechanism—selective inhibition of ribosomal peptide chain initiation without RNA polymerase suppression—is mechanistically divergent from both comparator classes [3]. The compound is not the true fermentation product; protorubradirin, the C-nitroso analogue, is the genuine secondary metabolite and photo-oxidizes to rubradirin upon light exposure, while rubradirin B is co-produced as a distinct, stable component of the complex [1].

Why Rubradirin B Cannot Be Substituted by Rubradirin A, Protorubradirin, or Aminocoumarin-Class Antibiotics


Despite membership in the same biosynthetic complex, rubradirin B is not interchangeable with rubradirin A, protorubradirin, or aminocoumarin antibiotics such as novobiocin. The defining structural difference—the absence of the L-rubranitrose nitrosugar moiety—produces a compound with systematically lower antibacterial potency (≥6-fold reduced MIC against S. aureus) but a mechanistically cleaner profile: rubradirin B affects ribosomal functions without the confounding RNA polymerase inhibitory activity that emerges upon aglycone formation or chemical degradation [1]. Protorubradirin introduces an additional liability, as its C-nitroso sugar is unstable under acidic gastric conditions, potentially reducing oral bioavailability relative to the nitro-sugar-bearing rubradirins [2]. Furthermore, rubradirin B exhibits a pH-dependent solubility window (soluble only above pH 7.5, insoluble below pH 6.0) that fundamentally constrains formulation strategies and demands explicit consideration during experimental design—a property not shared by novobiocin or rifamycin-class ansamycins [3]. Below, these differentiation dimensions are quantified with comparator data.

Rubradirin B Quantitative Differentiation Evidence: Comparator-Based Procurement Decision Data


Structural Differentiation: Absence of L-Rubranitrose Distinguishes Rubradirin B from Rubradirin A

Rubradirin B (C₄₀H₃₃N₃O₁₅, MW 795.71) is structurally distinguished from rubradirin A (C₄₈H₄₆N₄O₂₀, MW ~998.9) by the complete absence of the C-nitro sugar L-rubranitrose (C₈H₁₅NO₅) [1]. This structural deletion reduces the molecular weight by approximately 203 Da and eliminates the nitro functional group present in rubradirin A [2]. Acid hydrolysis of rubradirin A liberates L-rubranitrose; rubradirin B yields no such fragment [2]. Both compounds share the core rubransarol ansamacrolide, but the rubransarols A and B are isomeric at a double bond within the macrocyclic ring [3].

Ansamycin antibiotic Structure-activity relationship Nitrosugar glycosylation

Antibacterial Potency: Rubradirin B Exhibits ≥6-Fold Lower Anti-Staphylococcal Activity Than Rubradirin A

In broth microdilution assays, rubradirin B demonstrates consistently lower antibacterial potency against Staphylococcus aureus compared to rubradirin A. The patent reports rubradirin B MIC values of 0.78–3.1 µg/mL across three S. aureus strains (UC 746, UC 284, UC 570) [1]. By contrast, rubradirin A is reported with an MIC of 0.125 µg/mL (125 nM) against S. aureus in independent studies [2]. This represents an approximately 6- to 25-fold reduction in potency for rubradirin B, depending on the comparator strain selected. The isolation paper explicitly states that rubradirin B is 'less active' than rubradirin A while retaining a similar antibacterial spectrum [3].

Antibacterial susceptibility MIC determination Gram-positive pathogen

Mechanistic Cleanliness: Rubradirin B Is a Pure Ribosomal Inhibitor, Unlike the Dual-Target Aglycone

Reusser (1979) directly compared rubradirin and its aglycone in cell-free assays [1]. Rubradirin (the glycosylated parent, structurally akin to rubradirin A) selectively inhibits initiation factor-dependent peptide chain initiation on bacterial ribosomes and does NOT inhibit bacterial RNA polymerase (RNAP) at any concentration tested. In stark contrast, the rubradirin aglycone—obtained by removal of sugar moieties—retains only moderate ribosomal inhibitory activity but acts as an extremely potent inhibitor of RNAP [1]. Rubradirin B, which occupies an intermediate structural position (lacking rubranitrose but retaining the aminocoumarin and ansamacrolide core), is reported to exclusively affect ribosomal functions, though to a lesser quantitative degree than rubradirin A, and does not impair RNAP function [2]. This mechanistic purity contrasts with the aglycone's dual-target profile.

Ribosomal inhibition RNA polymerase Mechanism of action Target selectivity

pH-Dependent Solubility: Rubradirin B Requires Alkaline Conditions, Constraining Formulation Relative to Class Comparators

Rubradirin B exhibits a stark pH-dependent solubility profile documented in the original Upjohn patent [1]. The compound is soluble in aqueous bases above pH 7.5 but is insoluble in water below pH 6.0. It is soluble in dimethylformamide, dimethylacetamide, DMSO, and water-saturated ethyl acetate, but only very slightly soluble in methanol, ethanol, chloroform, and tetrahydrofuran, and insoluble in hydrocarbon solvents [1]. This profile is distinct from novobiocin (sodium salt freely soluble in water) and rifampicin (soluble in organic solvents and acidic aqueous media), imposing specific constraints on biological assay design and formulation development.

Formulation development pH-dependent solubility Pre-formulation characterization

In Vivo Efficacy: Rubradirin B Provides Subcutaneous Protection in Murine S. aureus Infection Model

Rubradirin B was evaluated in a murine systemic S. aureus infection model, demonstrating a subcutaneous CD₅₀ of 98 mg/kg [1]. No directly comparable in vivo CD₅₀ value for rubradirin A under identical experimental conditions is available in the public literature. However, this datum establishes a quantitative baseline for the in vivo antibacterial efficacy of rubradirin B in the absence of the rubranitrose moiety, providing a reference point for SAR studies evaluating the pharmacokinetic contribution of glycosylation [1].

In vivo efficacy Murine infection model Subcutaneous administration

Degradation Pathway Divergence: Rubradirin B Yields Rubransarol B, Enabling Stereochemical SAR

Chemical cleavage of rubradirin B and rubradirin A yields structurally distinct degradation products. Rubradirin B, when cleaved with methanolic ammonia, yields rubransarol B (C₂₃H₂₃NO₈) and a primary amide (C₁₇H₁₃N₃O₇), whereas rubradirin A cleaved with aqueous methylamine yields rubransarol A (C₂₃H₂₃NO₈) and a methyl amide (C₂₆H₂₈N₄O₁₂) [1]. The rubransarols A and B are isomeric ansamycins differing at a double bond geometry within the macrocyclic ring [1]. This stereochemical divergence provides two chemically accessible probe molecules for mapping the structural determinants of ribosomal binding within the ansamacrolide core.

Chemical degradation Rubransarol Ansamacrolide stereochemistry

Rubradirin B: Evidence-Backed Research and Industrial Application Scenarios


Ansamycin Structure-Activity Relationship (SAR) Studies: Deconvoluting the Contribution of Nitrosugar Glycosylation

Rubradirin B serves as the essential de-glycosylated comparator to rubradirin A for quantifying the contribution of L-rubranitrose to antibacterial potency. The ≥6-fold MIC differential against S. aureus between rubradirin B (0.78–3.1 µg/mL) and rubradirin A (~0.125 µg/mL) provides a measurable SAR window [1]. Combined with the availability of rubransarols A and B as stereoisomeric core fragments, researchers can systematically map the pharmacophoric contributions of the nitro-sugar, the aminocoumarin, and the ansamacrolide ring geometry to target engagement [2].

Selective Ribosomal Inhibition Assays Requiring RNA Polymerase-Negative Control

For biochemical and cell-based assays that require exclusive interrogation of bacterial ribosomal function without RNA polymerase (RNAP) confounding, rubradirin B provides a mechanistically clean probe. Unlike the rubradirin aglycone, which potently inhibits RNAP, rubradirin B retains pure ribosomal activity [3]. This property is critical for experiments employing coupled transcription-translation systems, where dual-target inhibitors produce ambiguous inhibition signatures. The defined MIC values against multiple S. aureus strains (0.78–3.1 µg/mL) and Streptococcus pneumoniae (0.39 µg/mL) allow for dose-response calibration [1].

Preclinical Pharmacokinetic/Pharmacodynamic Modeling of Rubradirin-Class Antibiotics

Rubradirin B is the only member of the rubradirin complex with a publicly available quantitative in vivo efficacy benchmark (CD₅₀ = 98 mg/kg, subcutaneous, murine S. aureus model) [1]. Its pH-dependent solubility profile (soluble only above pH 7.5) demands formulation strategies distinct from those used for novobiocin or rifampicin, making it a valuable model compound for developing enabling formulations for poorly soluble ansamycins [1]. The absence of the acid-labile C-nitroso functionality (present in protorubradirin) may confer superior gastric stability, though this requires experimental confirmation [4].

Biosynthetic Pathway Engineering and Combinatorial Biosynthesis

The fully sequenced rubradirin biosynthetic gene cluster (~105.6 kb, 58 ORFs) from S. achromogenes var. rubradiris enables rational manipulation of glycosyltransferase genes to generate novel rubradirin analogs [5]. Rubradirin B, as the naturally occurring de-rubranitrose product, serves as both a pathway intermediate standard and a scaffold for glycorandomization studies. The unique bifunctional enzyme RubC1 (aminocoumarin acyl ligase + tyrosine-activating domain, 138 kDa) within the cluster offers additional engineering entry points for generating hybrid aminocoumarin-ansamycin antibiotics [6].

Quote Request

Request a Quote for Rubradirin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.